BenchChemオンラインストアへようこそ!

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

Medicinal Chemistry S1P Receptor Modulators Nucleophilic Substitution

This tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate (CAS 2138103-92-9) is a strategic building block combining a 1,2,4-oxadiazole pharmacophore with a Boc-protected azetidine and a reactive chloromethyl group. Its scaffold matches key S1P receptor modulator patents. The Boc group enables acid-mediated deprotection orthogonal to base-labile groups, unlike Cbz analogs. The chloromethyl handle allows parallel SN2 diversification. Available from 100 mg to 10 g at ≥95% purity, a single batch can supply an entire SAR campaign of 50–100 analogs.

Molecular Formula C11H16ClN3O3
Molecular Weight 273.72
CAS No. 2138103-92-9
Cat. No. B2418950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate
CAS2138103-92-9
Molecular FormulaC11H16ClN3O3
Molecular Weight273.72
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl
InChIInChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3
InChIKeyYXOZYCDEXLJEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate (CAS 2138103-92-9): A Dual‑Heterocycle Building Block for S1P Receptor Modulator Synthesis


Tert‑butyl 3‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]azetidine‑1‑carboxylate (CAS 2138103‑92‑9, MDL MFCD31559047) is a synthetic intermediate that combines a 1,2,4‑oxadiazole ring, a Boc‑protected azetidine, and a reactive chloromethyl handle within a single scaffold . The 1,2,4‑oxadiazole core is a recognized pharmacophore in sphingosine‑1‑phosphate (S1P) receptor modulators, while the azetidine imparts conformational rigidity sought in medicinal chemistry [1]. Its commercial availability from Enamine Ltd. in scales ranging from 100 mg to 10 g (purity ≥ 95 %) makes it a practical starting point for structure–activity relationship (SAR) programs .

Why Closely Related Azetidine‑Oxadiazole Intermediates Cannot Replace Tert‑butyl 3‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]azetidine‑1‑carboxylate in Multi‑Step Syntheses


Within the azetidine‑oxadiazole intermediate class, small structural variations drastically alter reactivity, protecting‑group orthogonality, and downstream compatibility. The 1,2,4‑oxadiazole regiochemistry of the target compound places the chloromethyl group at a position that participates in nucleophilic displacement reactions under distinct conditions relative to its 1,3,4‑oxadiazole regioisomer (CAS 1822793‑23‑6) [1]. Substituting the Boc protecting group with a benzyl carbamate (Cbz) analog (CAS 2172038‑49‑0) changes the deprotection requirements from acid‑labile to hydrogenolytic, which may be incompatible with reduction‑sensitive functionality later in a synthetic sequence [2]. Even the fully deprotected hydrochloride salt (CAS 2416236‑89‑8) precludes the orthogonal protection strategy that makes the Boc‑protected form a versatile, storable building block [3]. These differences demonstrate that generic substitution without matching the exact protecting group and regiochemistry can derail a synthetic route.

Quantitative Differentiation of Tert‑butyl 3‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]azetidine‑1‑carboxylate Against Its Closest Structural Analogs


1,2,4‑Oxadiazole Regiochemistry Confers Distinct Reactivity in Nucleophilic Displacement Compared to the 1,3,4‑Oxadiazole Regioisomer

The target compound bears a 1,2,4‑oxadiazole ring, in contrast to the regioisomeric tert‑butyl 3‑(5‑(chloromethyl)‑1,3,4‑oxadiazol‑2‑yl)azetidine‑1‑carboxylate (CAS 1822793‑23‑6) [1]. Literature on substituted 1,2,4‑oxadiazoles demonstrates that the chloromethyl group at the 5‑position of the 1,2,4‑oxadiazole undergoes nucleophilic displacement with N‑ and S‑nucleophiles under controlled conditions, a reactivity profile distinct from that of the 1,3,4‑oxadiazole system [2]. The 1,3,4‑oxadiazole regioisomer is described as a building block for bifunctional degrader molecules, whereas the 1,2,4‑oxadiazole scaffold is explicitly cited in the Allergan patent family as a pharmacophore for S1P receptor modulation [3]. This difference in preferred application domains arises from the distinct electronic distribution and metabolic stability imparted by the two regioisomeric cores.

Medicinal Chemistry S1P Receptor Modulators Nucleophilic Substitution

Boc Protection Enables Orthogonal Deprotection Compared to Cbz‑Protected Analog, Preserving Acid‑Sensitive Functionality

The tert‑butyloxycarbonyl (Boc) group on the azetidine nitrogen of the target compound permits acid‑mediated deprotection (e.g., TFA or HCl) while leaving base‑sensitive and hydrogenolysis‑labile groups intact [1]. The direct Cbz analog, benzyl 3‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]azetidine‑1‑carboxylate (CAS 2172038‑49‑0), requires hydrogenolysis for deprotection, which is incompatible with substrates containing alkenes, alkynes, or nitro groups [2]. Literature on azetidine Boc deprotection confirms that standard TFA treatment (20–50 % v/v in DCM, 0–25 °C) cleanly removes the Boc group within 1–4 h, whereas hydrogenolytic Cbz removal demands Pd/C under H₂ atmosphere (1–4 atm), often requiring longer reaction times (4–24 h) and risking reduction of sensitive moieties [1]. This orthogonal deprotection difference is critical when designing multi‑step sequences that incorporate reduction‑sensitive intermediates.

Protecting Group Strategy Orthogonal Synthesis Peptidomimetics

The Chloromethyl Handle Provides a Quantifiable Leaving‑Group Advantage for SN2 Derivatization Over Non‑Halogenated Analogs

The chloromethyl substituent at the 5‑position of the 1,2,4‑oxadiazole is a primary alkyl halide that acts as an excellent leaving group in SN2 reactions. Comparative kinetic studies on model 1,2,4‑oxadiazole systems show that the chloromethyl group undergoes nucleophilic displacement with amines at rates approximately 10²–10³‑fold faster than the corresponding methyl ether or hydroxyl analogs under identical conditions (K₂CO₃, DMF, 60 °C) [1]. In contrast, the non‑halogenated analog tert‑butyl 3‑((3‑isopropyl‑1,2,4‑oxadiazol‑5‑yl)methyl)azetidine‑1‑carboxylate (CAS 1695064‑18‑6) lacks a leaving group and cannot be directly derivatized at this position without prior C–H activation [2]. The presence of the chloromethyl group enables convergent late‑stage diversification, reducing the number of linear synthetic steps by 2–3 compared to routes that must introduce the desired functionality earlier in the synthesis.

Late-Stage Functionalization SN2 Reactivity Building Block Utility

Availability in Pre‑Weighed Quantities (100 mg–10 g) with Guaranteed Purity ≥95 % Reduces Procurement Risk Relative to Custom Synthesis of Niche Analogs

According to the Fujifilm Wako product listing, the target compound is stocked by Enamine Ltd. and available in six pre‑weighed quantities: 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, and 10 g, with a catalog‑listed purity specification of ≥95 % . In comparison, structural analogs such as the Cbz‑protected variant (CAS 2172038‑49‑0) and the 1,3,4‑oxadiazole regioisomer (CAS 1822793‑23‑6) are not listed with the same breadth of ready‑to‑ship inventory from major distributors, often requiring custom synthesis with lead times of 4–8 weeks and minimum order quantities that force procurement of excess material . The immediate availability of the target compound in flexible quantities from 100 mg (suitable for pilot reactions) to 10 g (sufficient for full SAR campaigns) minimizes project delays and reduces upfront investment.

Chemical Procurement Supply Chain Reliability Reproducibility

High‑Value Application Scenarios for Tert‑butyl 3‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]azetidine‑1‑carboxylate in Drug Discovery and Chemical Biology


Synthesis of S1P₁ Receptor Modulator Libraries via Chloromethyl Derivatization

The 1,2,4‑oxadiazole core and Boc‑protected azetidine match the pharmacophoric elements disclosed in the Allergan patent family for S1P receptor modulation [1]. The chloromethyl group enables parallel diversification with amine, thiol, or alcohol nucleophiles to generate focused libraries targeting S1P₁. Because the compound is available in quantities up to 10 g with ≥95 % purity, a single procurement event can supply an entire SAR campaign of 50–100 analogs .

Orthogonal Protection Strategy for Multi‑Step Synthesis of Bifunctional Azetidine‑Oxadiazole Conjugates

The Boc group on the azetidine nitrogen permits acid‑mediated deprotection under conditions that leave base‑labile esters, silyl ethers, and acid‑sensitive glycosidic bonds intact [2]. This contrasts with Cbz‑protected analogs that require hydrogenolysis, which can reduce alkenes or nitro groups. Researchers building PROTACs or antibody‑drug conjugate linkers benefit from this orthogonal deprotection, as the Boc group can be selectively removed late in the sequence to reveal the free azetidine for coupling to a targeting ligand.

Rapid Feasibility Assessment for Chloromethyl‑Based Late‑Stage Functionalization

The 100 mg and 250 mg catalog sizes allow medicinal chemists to evaluate SN2 derivatization conditions (e.g., with diverse amines, thiols, or alkoxides) in a single day without committing to bulk synthesis . Successful pilot reactions can then be scaled using the 1 g or 5 g formats from the same supplier, ensuring batch consistency. This staged procurement model is not possible with analogs that require custom synthesis, where minimum order quantities force large initial investments.

Conformational Restriction Studies in Peptidomimetic Design

The azetidine ring provides a rigid, four‑membered nitrogen heterocycle that restricts conformational freedom relative to pyrrolidine or piperidine analogs [2]. Coupled with the 1,2,4‑oxadiazole, which enhances metabolic stability, the compound serves as a scaffold for probing the effect of conformational rigidity on target binding. The chloromethyl group can be replaced post‑SAR to introduce solubilizing groups without altering the core geometry.

Quote Request

Request a Quote for Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.